molecular formula C11H15NO B1679248 N,N-Diethylbenzamide CAS No. 1696-17-9

N,N-Diethylbenzamide

Cat. No. B1679248
CAS RN: 1696-17-9
M. Wt: 177.24 g/mol
InChI Key: JLNGEXDJAQASHD-UHFFFAOYSA-N
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Description

N,N-Diethylbenzamide is a member of benzamides . It is used as an insect repellent . Its molecular formula is C11H15NO and it has a molecular weight of 177.24 .


Synthesis Analysis

N,N-Diethylbenzamide can be synthesized through oxidative couplings . A study showed that it can be synthesized in a very effective manner using copper-based metal-organic frameworks . The process achieved excellent performance with more than 99% conversion and a 95% yield of the pure isolated product .


Molecular Structure Analysis

The molecular structure of N,N-Diethylbenzamide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

N,N-Diethylbenzamide has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It has also been used in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) .


Physical And Chemical Properties Analysis

N,N-Diethylbenzamide has a melting point of 38-40°C and a boiling point of 146-150°C . It has a density of 1.0290 and a refractive index of 1.5240 to 1.5280 . It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Polymorphism Studies

N,N-Diethylbenzamide: exhibits polymorphism, which is the ability of a compound to exist in more than one crystalline form. The study of polymorphs is crucial in pharmaceutical research as different forms can have varied solubility, stability, and bioavailability. Two new polymorphs of 2-benzoyl-N,N-diethylbenzamide were discovered, offering insights into the molecular packing and intermolecular interactions within the crystal structures .

Organic Synthesis

This compound plays a role in the development of new techniques for the preparation of organic compounds. It has been used in catalytic processes, particularly in copper-based metal-organic frameworks (MOFs) that promote oxidative couplings. This has allowed for the efficient synthesis of amides, which are vital in pharmaceuticals, agrochemicals, and polymers .

Drug Delivery Systems

N,N-Diethylbenzamide: derivatives, such as DEET, have been shown to act as greener solvents in the synthesis of MOFs. These frameworks have potential applications in drug delivery systems, where controlled release of medications is critical .

Insect Repellent Formulations

The most widely known derivative, DEET (N,N-Diethyl-3-methylbenzamide), is extensively used as an insect repellent. Research into DEET-loaded MOFs could lead to innovative controlled-release formulations, enhancing the effectiveness and duration of protection against insects .

Green Chemistry

The synthesis of N,N-Diethylbenzamide derivatives has been optimized to adhere to green chemistry principles. The process is evaluated based on “green metrics” such as atom economy and reaction mass efficiency, aiming to minimize environmental impact while maintaining high yield and purity .

Thermal Characterization

Polymorphs of N,N-Diethylbenzamide have been thermally characterized to determine their stability across a range of temperatures. This information is vital for the manufacturing process of pharmaceuticals, ensuring that no unwanted changes in the crystalline structure occur .

Safety And Hazards

N,N-Diethylbenzamide is moderately toxic by ingestion and skin contact . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

N,N-Diethylbenzamide has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . This could be a potential area for future research. Additionally, the development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation .

properties

IUPAC Name

N,N-diethylbenzamide
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InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLNGEXDJAQASHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15NO
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DSSTOX Substance ID

DTXSID0051784
Record name N,N-Diethylbenzamide
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Molecular Weight

177.24 g/mol
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Product Name

N,N-Diethylbenzamide

CAS RN

1696-17-9
Record name N,N-Diethylbenzamide
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Synthesis routes and methods I

Procedure details

The mixture of benzhydrylpiperazine epimers (7.6 g, 14.9 mmol) was dissolved in 50 mL of dry tetrahydrofuran with 1.6 mL (18.6 mmol) of allyl bromide and 5.1 g (36.9 mmol) of sodium carbonate and stirred at room temperature under nitrogen for 2 days. The reaction solution was poured into ice water/ethyl acetate and separated. The organic layer was dried over sodium sulfate, and concentrated in vacuo. The residue was dissolved in a small amount of dichloromethane and placed on a column of silica gel. The diastereomers were separated by elution with a stepwise gradient of ethanol in dichloromethane. The first isomer was eluted with 1.3% ethanol in dichloromethane, and the second isomer was obtained with 1.6% ethanol in dichloromethane. Fractions containing the second isomer were combined and the solvent removed in vacuo to give 1.44 g of 4-(αR)-α-((2R,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)-N,N-diethylbenzamide as a brown oil.
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50 mL
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Synthesis routes and methods II

Procedure details

The crude 4-(N,N-diethylcarbamoyl)benzhydryl chloride (125 mmol) was dissolved in acetonitrile (300 mL). Sodium iodide (18.64 g, 125 mmol), diisopropylethylamine (32.65 mL, 187 mmol), and (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine (19.23 g, 125 mmol, prepared by the method described in Example 1 for (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, but using di-p-toluoyl-L-tartaric acid as the resolving agent) were added. The mixture was stirred at reflux, under nitrogen, for 3 hours. The acetonitrile was removed under reduced pressure, the reaction mixture was poured into ethyl acetate (500 mL) and potassium carbonate solution (150 mL of a 2M aqueous solution), and shaken. The organic phase was separated, washed with water and brine, dried over solid potassium carbonate, and concentrated in vacuo to give 55.35 g (100% crude yield) of 4-((αR and αS)-α-((2R,S5)-4-allyl-2,5-dimethyl-1-piperazinyl)benzyl)-N,N-diethylbenzamide as a 1:1 mixture of isomers, epimeric at the benzhydryl carbon.
Name
4-(N,N-diethylcarbamoyl)benzhydryl chloride
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125 mmol
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300 mL
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18.64 g
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Synthesis routes and methods III

Procedure details

A mixture of thionyl chloride (6 mL) and the benzoic acid was heated at reflux until the starting benzoic acid dissolved. Excess thionyl chloride was removed under reduced pressure leaving the crude acid chloride as a low melting solid which was used without further purification. The crude acid chloride was dissolved in CH2Cl2(20 mL) and cooled to −10° C. To this stirred solution was added triethylamine (4 mL), followed by the dropwise addition of diethylamine (1.4 equivalents). The heterogeneous reaction mixture was allowed to warm to room temperature and was stirred for 30 minutes. The reaction mixture was transferred to a separatory funnel containing H2O (20 mL). The organic layer was separated and washed with 5% HCl (2×25 mL), H2O (25 ml), and dried over Na2SO4. The solvent was removed under reduced pressure to afford the product N,N-diethyl benzamide.
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Synthesis routes and methods IV

Procedure details

A stirred solution of 2.5 g of diethylamine and 3.5 g of triethylamine in 30 ml of methylene chloride was cooled in an ice bath while 4.9 g of benzoyl chloride was added dropwise. The cooling bath was removed and the mixture stirred at ambient temperature for 18 hours. The insolubles were removed by filtration followed by methylene chloride washing. The combined filtrates were washed with water and brine, dried and evaporated to a yellow oil which was distilled in a Kugelrohr still to give 5.91 g of the desired product as a colorless oil, 70°/300 mm.
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2.5 g
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3.5 g
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4.9 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of N,N-Diethylbenzamide?

A1: N,N-Diethylbenzamide has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol.

Q2: What spectroscopic data is available for characterizing N,N-Diethylbenzamide?

A2: N,N-Diethylbenzamide has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. [, , , ] Researchers have used these techniques to analyze the compound's structure, confirm its synthesis, and study its behavior in different solvents. [, , ]

Q3: How is N,N-Diethylbenzamide metabolized in rats?

A3: In rats, N,N-Diethylbenzamide undergoes a multi-step metabolic pathway. It is first metabolized by oxidative N-deethylation to form N-ethylbenzamide. This is followed by enzymatic hydrolysis, producing ethylamine and benzoic acid. The benzoic acid then conjugates with glycine to form hippuric acid, which is excreted in the urine. []

Q4: What are the major metabolites of N,N-Diethylbenzamide found in rat urine?

A4: The primary metabolites detected in rat urine are hippuric acid and ethylamine. [] Hippuric acid forms from the conjugation of benzoic acid (a product of N,N-Diethylbenzamide metabolism) with glycine.

Q5: Does the metabolic pathway differ between N,N-Diethylbenzamide and its para-chloro derivative?

A5: No, the metabolic pathway for N,N-Diethylbenzamide and its para-chloro derivative appears to be the same. Both compounds yield the corresponding hippuric acid derivative (hippuric acid or p-chlorohippuric acid) and ethylamine as the primary detectable metabolites in rat urine. []

Q6: Does N,N-Diethylbenzamide have any known biological activity?

A6: While N,N-Diethylbenzamide itself is primarily known as an insect repellent, its derivatives exhibit various biological activities. For instance, some derivatives demonstrate activity as δ-opioid receptor agonists. [, , , , , , , , , ]

Q7: What is the pharmacological significance of SNC80?

A7: SNC80, a derivative of N,N-Diethylbenzamide, is a potent and selective δ-opioid receptor agonist. [, , , , , , , , ] It has been used extensively in research to investigate the role of δ-opioid receptors in various physiological and behavioral processes, including pain, mood, and addiction.

Q8: What are the potential therapeutic applications of δ-opioid receptor agonists?

A8: δ-Opioid receptor agonists, like SNC80 and BW373U86, are being investigated for their potential as novel therapeutic agents for various conditions. Research suggests possible applications in treating depression, anxiety, pain, and even bladder dysfunction. [, , , , , , ]

Q9: What is the role of the δ-opioid receptor in modulating bladder activity?

A9: The δ-opioid receptor appears to play a role in regulating bladder function. Studies using the selective δ-opioid receptor agonist DPI-221 in rats showed a significant increase in the interval between micturition events, suggesting a potential therapeutic application for δ-opioid receptor agonists in managing bladder dysfunction. []

Q10: How does the activation of δ-opioid receptors influence the effects of other drugs, particularly stimulants?

A10: Studies in rats have shown that activation of δ-opioid receptors can significantly enhance the locomotor-stimulating effects of certain psychomotor stimulants, like amphetamine and cocaine. [, ] This interaction suggests a potential influence of δ-opioid receptors on the reward pathways associated with these drugs.

Q11: Does SNC80, a δ-opioid receptor agonist, exhibit reinforcing effects in monkeys?

A11: Despite its stimulant-like effects in rodents, SNC80 did not demonstrate reinforcing effects in self-administration studies in rhesus monkeys. [] This finding suggests potential differences in the reward pathways associated with δ-opioid receptors between species.

Q12: What are the implications of the differential regulation of the human δ-opioid receptor by SNC80 and DPDPE?

A12: SNC80 and DPDPE, although both δ-opioid receptor agonists, interact differently with the receptor, leading to variations in receptor downregulation. [] SNC80 appears to utilize additional receptor domains beyond the carboxyl terminal tail for its downregulation effect, unlike DPDPE. This highlights the complexity of ligand-receptor interactions and their downstream consequences.

Q13: What is a significant safety concern related to the administration of δ-opioid receptor agonists like SNC80?

A13: One major concern with systemic δ-opioid receptor agonist administration is the potential for inducing seizure-like convulsions in rodents. [, , , , ] This adverse effect necessitates careful consideration when evaluating these compounds for therapeutic applications.

Q14: How does the route of administration impact the convulsive properties of SNC80?

A14: Studies show that SNC80 primarily induces convulsions when administered peripherally (e.g., intraperitoneally). [] This convulsive effect appears to be linked to its rapid metabolism in the liver to a metabolite resembling BW373U86. [] Direct administration into the central nervous system (i.c.v.) results in minimal convulsive activity. []

Q15: Are there any δ-opioid receptor agonists with a potentially improved safety profile compared to SNC80?

A15: Research suggests that DPI-221, a novel nonpeptide δ-opioid receptor agonist, might have a better safety profile than SNC80. [] While rapid intravenous administration of DPI-221 caused convulsions in some mice, oral administration at doses effective for modifying bladder activity did not induce convulsions. [] This suggests that DPI-221 might be a safer option for oral administration.

Q16: How does the structure of N,N-Diethylbenzamide derivatives relate to their δ-opioid receptor activity?

A16: Modifications to the N,N-Diethylbenzamide structure, particularly at the 4-position of the benzyl ring, significantly affect the binding affinity and selectivity of the resulting compounds for δ-opioid receptors. [, ] For instance, replacing the allyl group at the 4-position with various alkyl, arylalkyl, or alkenyl substituents can alter the compound's interaction with the receptor.

Q17: What is the significance of the 4-allyl moiety in SNC80 for its δ-opioid receptor activity?

A17: The 4-allyl group in SNC80 appears crucial for its high affinity and efficacy at δ-opioid receptors. [] Replacing it with other substituents can lead to compounds with altered pharmacological profiles. For example, the 4-crotyl analog displayed similar δ-receptor activity to SNC80, but the 4-cyclopropylmethyl analog acted as a partial agonist with reduced efficacy. []

Q18: Does the stereochemistry of N,N-Diethylbenzamide derivatives play a role in their interaction with δ-opioid receptors?

A18: Yes, stereochemistry significantly influences the binding affinity and selectivity of N,N-Diethylbenzamide derivatives for δ-opioid receptors. [] Research has shown that enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one enantiomer often displaying higher affinity and selectivity for the δ-opioid receptor. []

Q19: Can N,N-Diethylbenzamide be used as a starting material for the synthesis of other compounds?

A19: Yes, N,N-Diethylbenzamide serves as a versatile building block in organic synthesis. For example, it can be used to synthesize substituted benzophenones, diaryl selenides, xanthones, and thioxanthones. []

Q20: How is N,N-Diethylbenzamide used in the synthesis of benzophenones?

A20: One method utilizes cationic hapto6-arene-hapto5-cyclopentadienyl iron complexes derived from N,N-Diethylbenzamide. [] The process involves nucleophilic aromatic substitution reactions, intramolecular Friedel-Crafts ring-closure, regioselective ring opening, and oxidative demetalation to yield heavily substituted benzophenones. []

Q21: What is a notable application of the synthetic route using N,N-Diethylbenzamide for benzophenone synthesis?

A21: This method has been employed in a formal total synthesis of the benzophenone appendage found in the protein kinase C inhibitor balanol, highlighting its utility in accessing complex molecules with potential therapeutic value. []

Q22: How is N,N-Diethylbenzamide utilized in the synthesis of dimethylphenanthrenes?

A22: N,N-Diethylbenzamides serve as starting materials for synthesizing various dimethylphenanthrenes (2,3-dimethylphenanthrene, 2,7-dimethylphenanthrene, 2,6-dimethylphenanthrene, and 1,7-dimethylphenanthrene). [] The synthetic approach involves directed ortho metalation (DoM) of N,N-diethylbenzamides, followed by Suzuki–Miyaura cross-coupling, and directed remote metalation (DreM) to produce 9-phenanthrols. []

Q23: Can N,N-Diethylbenzamide be synthesized using the Mitsunobu reaction?

A23: While traditionally employed for various functional group transformations, the Mitsunobu reaction can also be utilized for the synthesis of N,N-diethylbenzamides. [, ] This method provides access to ortho-, meta-, and para-substituted benzamides with both electron-donating and electron-withdrawing groups. [, ]

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